Ethylenebismaleimide

Catalog No.
S1482240
CAS No.
5132-30-9
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenebismaleimide

CAS Number

5132-30-9

Product Name

Ethylenebismaleimide

IUPAC Name

1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2

InChI Key

PUKLCKVOVCZYKF-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O

Synonyms

EBM; 1,2-Bis-maleimidoethane; 1,1’-(1,2-Ethanediyl)bis-1H-pyrrole-2,5-dione; N,N’-Ethylenebismaleimide; N,N’-Ethylenedimaleimide; NSC 41127;

Canonical SMILES

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O

Polymer Science and Materials Engineering:

  • Crosslinking Agent: EBM acts as a homobifunctional crosslinker, meaning it possesses two reactive maleimide groups that can covalently bind to molecules containing thiol (sulfhydryl) groups. This property allows EBM to crosslink various polymers, creating stable and robust networks with desired mechanical and functional properties [Source: ]. This crosslinking ability is crucial for developing new materials like:
    • Polymeric films and coatings: EBM helps create strong and durable films and coatings with enhanced mechanical and chemical resistance [Source: ].
    • Composites: EBM facilitates the formation of composites by covalently linking different materials, leading to improved strength, stiffness, and thermal stability [Source: ].
    • Nanomaterials: EBM plays a role in the synthesis of functionalized nanoparticles by crosslinking specific molecules onto their surfaces, enabling targeted drug delivery and other applications [Source: ].

Drug Delivery Systems:

  • Controlled Drug Release: EBM can be incorporated into the design of drug delivery systems to control the release of therapeutic agents. By crosslinking polymers with EBM, researchers can create carriers that degrade slowly, releasing the drug over a sustained period [Source: ].
  • Targeted Drug Delivery: EBM can be used to attach targeting moieties (molecules that recognize specific receptors) to drug carriers, allowing for targeted delivery to specific cells or tissues, minimizing side effects [Source: ].

Other Applications:

  • Bioconjugation: EBM is valuable for bioconjugation, a technique used to link biomolecules (e.g., proteins, antibodies) to other molecules or surfaces. This allows for the creation of novel probes for studying biological processes and developing new diagnostic tools [Source: ].
  • Electronic Devices: EBM finds applications in the fabrication of electronic components like transistors and capacitors due to its ability to form stable and conductive coatings [Source: ].
  • Sensors and Optical Devices: EBM can be used to develop sensors and optical devices by modifying surfaces with specific functionalities through its crosslinking capabilities [Source: ].

Ethylenebismaleimide, also known as 1,2-bis(maleimido)ethane, is a chemical compound characterized by its two maleimide functional groups attached to an ethylene bridge. This structure imparts significant thermal stability and mechanical strength, making it a valuable material in various industrial applications. Ethylenebismaleimide is primarily utilized in the production of thermosetting resins and as a crosslinking agent due to its ability to form robust networks upon curing.

EBM acts as a homobifunctional crosslinker, meaning it has two identical reactive maleimide groups. These groups covalently link cysteine residues in proteins, either within the same protein molecule (intramolecular crosslinking) or between different protein molecules (intermolecular crosslinking) []. This crosslinking stabilizes protein structures, reduces protein mobility, and helps preserve protein conformation during experiments []. EBM is particularly useful for studying protein-protein interactions and protein complexes [].

, notably:

  • Addition Reactions: The maleimide groups can undergo Michael addition with nucleophiles such as thiols and amines, forming stable adducts. This reaction is crucial for its use in crosslinking applications.
  • Curing Reactions: When mixed with diamines or other curing agents, ethylenebismaleimide can form crosslinked networks that enhance the material's mechanical properties and thermal resistance .
  • Polymerization: Ethylenebismaleimide can be polymerized to create poly(maleimide) materials, which exhibit high thermal stability and are resistant to solvents .

Ethylenebismaleimide can be synthesized through several methods:

  • Direct Reaction of Maleic Anhydride and Ethylenediamine: This method involves the reaction of maleic anhydride with ethylenediamine under controlled conditions to yield ethylenebismaleimide.
  • Diels-Alder Reaction: The compound can also be synthesized via Diels-Alder reactions involving maleic anhydride derivatives and suitable diene precursors.
  • Thermal Polymerization: Heating maleimide monomers in the presence of catalysts can lead to the formation of ethylenebismaleimide through polymerization processes.

Ethylenebismaleimide is widely used in various fields:

  • Thermosetting Resins: It serves as a crosslinking agent in the production of high-performance thermosetting plastics.
  • Adhesives and Sealants: Its strong bonding capabilities make it ideal for use in adhesives and sealants that require high thermal stability.
  • Composites: Ethylenebismaleimide is utilized in composite materials for aerospace and automotive applications due to its lightweight and durable nature .

Studies on the interactions of ethylenebismaleimide with other compounds reveal its potential as a versatile crosslinker in bioconjugation chemistry. It can effectively conjugate with thiol-containing biomolecules, which is useful for developing targeted drug delivery systems and biocompatible materials. The reactivity of its maleimide groups enables selective labeling of proteins and peptides .

Ethylenebismaleimide shares similarities with several other compounds, particularly those containing maleimide groups. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
N-EthylmaleimideContains one maleimide groupPrimarily used for labeling and conjugation
BismaleimideContains two maleimide groupsKnown for high thermal stability; used in resins
Maleic AnhydrideAnhydride form of maleic acidUsed as a precursor in various chemical syntheses
1,4-Bis(maleimidophenyl)butaneTwo maleimides linked by a butane spacerUtilized for specific crosslinking applications

Ethylenebismaleimide's unique ethylene bridge distinguishes it from other bismaleimides by enhancing flexibility while maintaining robust mechanical properties, making it particularly effective in applications requiring both strength and resilience .

XLogP3

-1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5132-30-9

Wikipedia

1,1'-ethane-1,2-diylbis(1H-pyrrole-2,5-dione)

Dates

Modify: 2023-09-14

Explore Compound Types